molecular formula C19H22N2O4 B5876703 N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide

N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide

カタログ番号 B5876703
分子量: 342.4 g/mol
InChIキー: VAPYZFQEMPBGSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide, also known as BPN14770, is a small molecule drug that has gained attention for its potential therapeutic applications in neurological disorders. In

作用機序

The exact mechanism of action of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is not fully understood, but it is believed to work by targeting the cyclic AMP response element-binding protein (CREB) pathway. N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to increase the phosphorylation of CREB, leading to the upregulation of genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, reduce amyloid beta levels, restore synaptic plasticity, and improve behavioral deficits in animal models of neurological disorders. N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has also been shown to be well-tolerated and safe in preclinical studies.

実験室実験の利点と制限

One of the main advantages of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide for lab experiments is its specificity for the CREB pathway, which allows for targeted manipulation of this pathway. However, one limitation is that N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has only been tested in animal models so far, and its efficacy and safety in humans is not yet known.

将来の方向性

There are several future directions for research on N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. One direction is to further explore its potential therapeutic applications in neurological disorders, particularly in Alzheimer's disease and Fragile X syndrome. Another direction is to investigate its safety and efficacy in humans, and to develop it as a potential drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide and its effects on the CREB pathway.

合成法

The synthesis of N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the condensation of 2,6-dimethoxybenzoic acid with 2-aminobenzophenone, followed by acylation with butyryl chloride to yield N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. The final product is then purified through recrystallization.

科学的研究の応用

N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in neurological disorders, particularly in Alzheimer's disease and Fragile X syndrome. In Alzheimer's disease, N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In Fragile X syndrome, N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to restore synaptic plasticity and improve behavioral deficits in animal models.

特性

IUPAC Name

N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-8-17(22)20-13-9-5-6-10-14(13)21-19(23)18-15(24-2)11-7-12-16(18)25-3/h5-7,9-12H,4,8H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPYZFQEMPBGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butanoylamino)phenyl]-2,6-dimethoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。